molecular formula C22H26N2O2S B421453 N-[3-(azepane-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide

N-[3-(azepane-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide

Cat. No.: B421453
M. Wt: 382.5g/mol
InChI Key: KHFUIRPQGGEITN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(azepane-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a benzamide core structure, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(azepane-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide typically involves the condensation of appropriate amines and carboxylic acids. One common method includes the reaction of 3-(1-azepanylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene with benzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(azepane-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent like dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[3-(azepane-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(azepane-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1-azepanylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-methylbenzamide
  • N-[3-(1-azepanylcarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-methylbenzamide

Uniqueness

N-[3-(azepane-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide is unique due to its specific structural features, which confer distinct biological and chemical properties. Its benzamide core and azepanylcarbonyl group contribute to its versatility and potential for various applications.

Properties

Molecular Formula

C22H26N2O2S

Molecular Weight

382.5g/mol

IUPAC Name

N-[3-(azepane-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide

InChI

InChI=1S/C22H26N2O2S/c25-20(16-10-4-3-5-11-16)23-21-19(17-12-6-7-13-18(17)27-21)22(26)24-14-8-1-2-9-15-24/h3-5,10-11H,1-2,6-9,12-15H2,(H,23,25)

InChI Key

KHFUIRPQGGEITN-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CC=CC=C4

Canonical SMILES

C1CCCN(CC1)C(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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